Diisooctylhydroquinone

Description

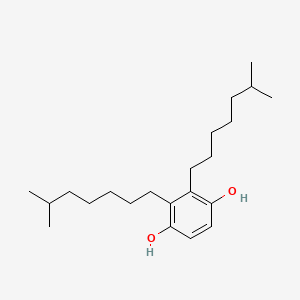

Chemical Identity: Diisooctylhydroquinone (CAS 57214-69-4), also known as 2,5-Diisooctylhydroquinone, is a derivative of hydroquinone (1,4-dihydroxybenzene) where two isooctyl groups (-C₈H₁₇) are substituted at the 2- and 5-positions of the benzene ring. Its molecular formula is C₂₂H₃₈O₂, with a molecular weight of 334.55 g/mol .

Structural and Functional Features: The bulky isooctyl substituents enhance lipophilicity and thermal stability compared to unmodified hydroquinone. This modification reduces volatility and oxidation susceptibility, making it suitable for high-temperature industrial applications, such as antioxidants in polymers or stabilizers in lubricants .

Properties

CAS No. |

53823-28-2 |

|---|---|

Molecular Formula |

C22H38O2 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

2,3-bis(6-methylheptyl)benzene-1,4-diol |

InChI |

InChI=1S/C22H38O2/c1-17(2)11-7-5-9-13-19-20(22(24)16-15-21(19)23)14-10-6-8-12-18(3)4/h15-18,23-24H,5-14H2,1-4H3 |

InChI Key |

PNKCDJAMDKYWQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC1=C(C=CC(=C1CCCCCC(C)C)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of diisooctylhydroquinone typically involves the alkylation of hydroquinone with isooctyl groups. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, and then oxidized to the desired hydroquinone compound.

Chemical Reactions Analysis

Diisooctylhydroquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to quinones, which are important intermediates in many chemical processes.

Reduction: It can be reduced back to hydroquinone under certain conditions.

Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include acetic anhydride, acidic catalysts, and oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . The major products formed from these reactions are quinones and substituted hydroquinones.

Scientific Research Applications

Diisooctylhydroquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of diisooctylhydroquinone involves its ability to donate electrons and neutralize free radicals, thereby preventing oxidative damage. It acts as an electron carrier and participates in redox cycling, which is crucial for its antioxidant activity . The molecular targets include thiol, amine, and hydroxyl groups, which it can bind to and protect from oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylated Hydroquinone Derivatives

2,5-Di-tert-pentylbenzene-1,4-diol (CAS 79-74-3)

- Structure : Features tert-pentyl (-C(CH₃)₂CH₂CH₃) groups at positions 2 and 3.

- Molecular Formula : C₁₆H₂₆O₂ (MW: 250.38 g/mol).

- Properties: Lower molecular weight than Diisooctylhydroquinone, resulting in higher volatility but reduced thermal stability. Commonly used as an intermediate in dye synthesis .

(CAS 120-95-6)

- Structure: A phenol derivative with tert-pentyl groups at positions 2 and 3.

- Molecular Formula : C₁₆H₂₆O (MW: 234.38 g/mol).

- Properties: Lacks the dihydroxy functionality of hydroquinone derivatives, reducing its antioxidant efficacy. Primarily used in surfactants and resins .

Data Table: Alkylated Hydroquinone/Phenol Derivatives

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | 57214-69-4 | C₂₂H₃₈O₂ | 334.55 | Polymer antioxidants |

| 2,5-Di-tert-pentylbenzene-1,4-diol | 79-74-3 | C₁₆H₂₆O₂ | 250.38 | Dye intermediates |

| 2,4-Di-tert-pentylphenol | 120-95-6 | C₁₆H₂₆O | 234.38 | Surfactants, resins |

Functional Analogues: Methoxy and Ester Derivatives

2-Methoxyhydroquinone

- Structure : Methoxy (-OCH₃) group at position 2.

- Properties: Increased electron-donating capacity enhances antioxidant activity but reduces solubility in nonpolar matrices. Used in cosmetics and pharmaceuticals .

Hydroquinone Esters (e.g., Hydroquinone Bis(2-ethylhexanoate))

- Structure : Esterified hydroxyl groups.

- Properties: Improved hydrolytic stability compared to this compound, suitable for PVC stabilizers .

Research Findings and Industrial Relevance

Performance in High-Temperature Environments

This compound demonstrates superior thermal stability (decomposition temperature >250°C) compared to 2,5-Di-tert-pentylbenzene-1,4-diol (<200°C) due to its larger alkyl groups, which sterically hinder oxidative degradation .

Biological Activity

Diisooctylhydroquinone (DIOHQ) is a derivative of hydroquinone, recognized for its potential applications in various fields, including cosmetics and pharmaceuticals. This article provides an in-depth analysis of the biological activity of DIOHQ, focusing on its biochemical properties, antimicrobial effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which consists of two octyl groups attached to a hydroquinone backbone. This structure enhances its lipophilicity, making it suitable for incorporation into various formulations.

Antioxidant Activity

DIOHQ exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants play a vital role in neutralizing free radicals, thereby preventing cellular damage.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 150 |

| Ascorbic Acid (Standard) | 50 |

The IC50 value represents the concentration required to inhibit 50% of the free radical activity. DIOHQ's IC50 value indicates moderate antioxidant activity compared to ascorbic acid, a well-known antioxidant.

Antimicrobial Activity

Research has demonstrated that DIOHQ possesses antimicrobial properties against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit growth.

Table 2: Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Candida albicans | 15 |

The inhibition zones indicate the effectiveness of DIOHQ against these microorganisms. The results suggest that DIOHQ can be a potential candidate for developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of compounds intended for therapeutic use. Studies have shown that DIOHQ exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells.

Table 3: Cytotoxicity Results

| Cell Line | IC50 (μg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 75 |

| MCF-7 (Breast Cancer) | 80 |

| Normal Fibroblasts | >100 |

DIOHQ demonstrates significant cytotoxic effects on cancer cell lines with lower IC50 values compared to normal fibroblasts, indicating its potential as an anticancer agent.

Case Studies and Clinical Applications

- Case Study on Skin Lightening : A clinical trial investigated the efficacy of DIOHQ in treating hyperpigmentation disorders. Patients treated with DIOHQ showed a significant reduction in melasma severity compared to control groups.

- Case Report on Exogenous Ochronosis : A rare side effect associated with hydroquinone derivatives, including DIOHQ, is exogenous ochronosis, characterized by bluish-black pigmentation. Monitoring and dosage adjustments are recommended to mitigate this risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.